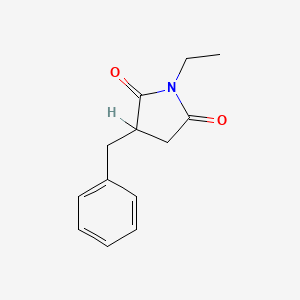

N-Ethyl-alpha-benzylsuccinimide

Descripción

N-Ethyl-alpha-benzylsuccinimide is a succinimide derivative characterized by an ethyl group and a benzyl substituent on the nitrogen atom of the succinimide core. Succinimides are five-membered cyclic imides with a carbonyl group at positions 2 and 3. The introduction of ethyl and benzyl groups alters the compound’s electronic, steric, and solubility profiles compared to simpler succinimide derivatives.

Propiedades

Número CAS |

100372-35-8 |

|---|---|

Fórmula molecular |

C13H15NO2 |

Peso molecular |

217.26 g/mol |

Nombre IUPAC |

3-benzyl-1-ethylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C13H15NO2/c1-2-14-12(15)9-11(13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

Clave InChI |

YJZDZXWBSXLMIE-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)CC(C1=O)CC2=CC=CC=C2 |

SMILES canónico |

CCN1C(=O)CC(C1=O)CC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Properties

The table below summarizes key differences between N-Ethyl-alpha-benzylsuccinimide and related compounds:

Key Observations :

- N-Ethyl-alpha-benzylsuccinimide : The benzyl group increases steric hindrance, reducing nucleophilic attack at the imide carbonyl, while the ethyl group slightly enhances lipophilicity. This contrasts with NHS, where the hydroxyl group significantly boosts electrophilicity and aqueous solubility .

- Phthalimide : The fused aromatic ring creates a rigid, electron-deficient structure, making it less reactive in acyl transfer compared to succinimides .

N-Ethyl-alpha-benzylsuccinimide

- Reactivity : Moderate acylating agent due to steric shielding from the benzyl group. Suitable for selective reactions requiring slower kinetics.

- Applications: Potential use in stabilized intermediates for pharmaceuticals or polymers, where controlled reactivity is critical. Limited direct studies exist, but structural analogs suggest utility in peptide coupling or crosslinking .

N-Hydroxysuccinimide (NHS)

- Reactivity : Highly reactive in aqueous environments, forming stable active esters with carboxylates.

- Applications : Bioconjugation (e.g., antibody-drug conjugates) and crosslinking reagents .

N-Sulfenylsuccinimides

- Reactivity : Electrophilic sulfenylating agents for thiol-ene reactions.

- Applications : Synthesis of sulfenamides and disulfides in organic chemistry .

Stability and Handling

- N-Ethyl-alpha-benzylsuccinimide : Enhanced stability under ambient conditions compared to NHS, which is hygroscopic and prone to hydrolysis. The benzyl group may also reduce photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.